4-Bromo-2-tert-butyl-6-chlorophenylamine
Overview
Description
4-Bromo-2-tert-butyl-6-chlorophenylamine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the fourth position, a tert-butyl group at the second position, and a chlorine atom at the sixth position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butyl-6-chlorophenylamine typically involves the following steps:
tert-Butylation: The tert-butyl group can be introduced at the second position through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Chlorination: The chlorine atom at the sixth position can be introduced using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-tert-butyl-6-chlorophenylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding aniline derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using nucleophiles like sodium methoxide or potassium thiolate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Phenyl ethers or thiophenols.
Scientific Research Applications
Chemistry: 4-Bromo-2-tert-butyl-6-chlorophenylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its unique structural features make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic amines on biological systems. It may serve as a model compound to investigate the metabolism and toxicity of similar substances.
Medicine: While specific medical applications of this compound are not well-documented, its derivatives may have potential as therapeutic agents. Research into its pharmacological properties could reveal new drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butyl-6-chlorophenylamine depends on its specific application and the target molecules it interacts with. In general, aromatic amines can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The molecular targets and pathways involved may include:
Enzymatic Activation: Metabolism by cytochrome P450 enzymes to form reactive intermediates.
DNA Interaction: Binding to DNA and causing mutations or other genetic alterations.
Protein Binding: Interaction with proteins, leading to changes in their function or structure.
Comparison with Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar structure but with a hydroxyl group instead of an amine group.
2-Bromo-4,6-di-tert-butylaniline: Similar structure but with different positions of bromine and tert-butyl groups.
4-Chloro-2,6-di-tert-butylaniline: Similar structure but with chlorine instead of bromine.
Uniqueness: 4-Bromo-2-tert-butyl-6-chlorophenylamine is unique due to the specific arrangement of bromine, tert-butyl, and chlorine substituents on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-tert-butyl-6-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWVEFWQHBODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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